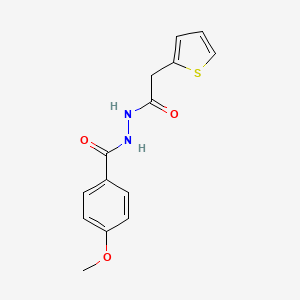

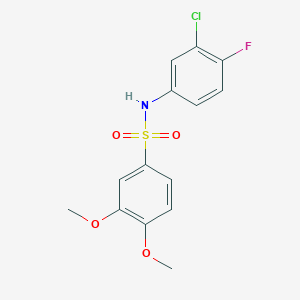

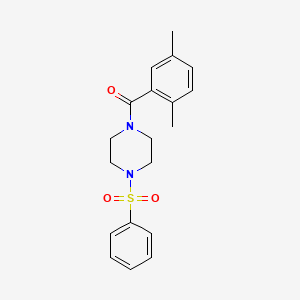

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide often involves complex reactions that include the use of sulfonamide as a functional group. These compounds, particularly those involving sulfonamide groups, are synthesized to investigate their potential as inhibitors in various biological pathways or as ligands in material science applications. A common approach involves modifying the sulfonamide group or the aromatic system to which it is attached to enhance the compound's physical or chemical properties (Mun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of similar sulfonamide compounds shows that slight modifications in the structure can significantly affect their physical properties and biological activities. For instance, the introduction of different substituents on the aromatic ring or the sulfonamide group can influence the compound's ability to interact with biological targets or its solubility. X-ray crystallography often reveals these subtle changes, providing insights into the potential efficacy of the compounds as therapeutic agents or their stability (Yasui et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamide compounds, including those similar to N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide, involve their reactivity towards various chemical agents and conditions. For example, sulfonamides can participate in electrophilic substitution reactions due to the electron-withdrawing nature of the sulfonamide group, which makes the aromatic ring more reactive towards nucleophiles. Additionally, the presence of halogens (e.g., fluorine and chlorine) in the molecule can further influence its reactivity and the types of reactions it can undergo (Shakuntala et al., 2017).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their application in various fields. The solubility of sulfonamides in different solvents can be tailored by modifying the functional groups attached to the aromatic ring. The introduction of methoxy or halogen groups can significantly affect these properties, influencing the compound's application potential (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamide-based compounds, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the nature and position of substituents on the aromatic ring. The presence of electron-donating or withdrawing groups can modulate these properties, affecting the compound's biological activity or its interaction with other molecules in a system (Ming-zhi et al., 2005).

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO4S/c1-20-13-6-4-10(8-14(13)21-2)22(18,19)17-9-3-5-12(16)11(15)7-9/h3-8,17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFDGGPUQFRGFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-fluorophenyl)-3,4-dimethoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5675163.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B5675179.png)

![8-[(3-ethylisoxazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5675181.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)

![N,N-dimethyl-4-[(1-methyl-1H-indol-6-yl)carbonyl]-1-piperazinesulfonamide](/img/structure/B5675207.png)

![6-[2-(trifluoromethyl)benzyl]-1,6-naphthyridin-5(6H)-one](/img/structure/B5675219.png)